molecular formula C₁₂H₂₀O₂ B050281 (+)-Bornyl acetate CAS No. 20347-65-3

(+)-Bornyl acetate

Cat. No. B050281
CAS RN: 20347-65-3
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-VULFSTHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, like isopentyl acetate, involves an esterification reaction between a carboxylic acid and an alcohol in the presence of a concentrated acid catalyst . The reaction mechanism involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .


Chemical Reactions Analysis

While specific chemical reactions involving (+)-Bornyl acetate were not found, acetate ions are known to be involved in a variety of reactions. For instance, acetate can degrade upon treatment with acids and is affected by concentrated alkaline solutions . It also reacts with metal ions to form metal acetylacetonates .

Scientific Research Applications

  • Microbial Transformations : (+)-Bornyl acetate can be converted to different compounds like 5-exo-hydroxybornyl acetate and oxobornyl acetate using the fungus Glomerella cingulata (Miyazawa & Miyasato, 2001).

  • Anti-Inflammatory and Analgesic Effects : This compound exhibits anti-inflammatory properties, notably in the context of lung inflammation, and has shown analgesic effects in various models, suggesting its potential in treating pain and inflammation (Chen et al., 2014), (Wu et al., 2004), (Wu et al., 2005).

  • Effect on Arousal and Relaxation : Inhaled (-)-bornyl acetate was found to induce relaxation and reduce arousal levels without impacting task performance, highlighting its potential use in stress reduction (Matsubara et al., 2011).

  • Pheromonal Activity : (+)-Bornyl acetate has been identified as a sex pheromone mimic in the American cockroach, indicating its application in pest control (Manabe & Nishino, 1983).

  • Cardiovascular Effects : This compound suppresses the attachment of monocytes to endothelial cells, which is vital in the development of cardiovascular diseases (Yang et al., 2018), and also exhibits hypotensive effects in animal models (Lim et al., 2003), (Noor et al., 2021).

  • Anticancer Potential : Research indicates that bornyl acetate enhances the antitumor activity of 5-fluorouracil in gastric cancer cells, suggesting its potential as an adjunct in cancer therapy (Li & Wang, 2016).

  • Environmental Impact : Studies have shown that the reaction of bornyl acetate with hydroxyl radicals leads to the formation of organic aerosols, providing insight into its environmental and atmospheric chemistry (Coeur et al., 1999).

  • Rumen Fermentation and Methane Mitigation : Bornyl acetate showed promising results in reducing methane production in rumen fermentation, which could have implications for livestock management and environmental impact (Joch et al., 2015).

Safety And Hazards

While specific safety data for (+)-Bornyl acetate was not found, similar compounds like ethyl acetate are classified as flammable liquids and may cause serious eye irritation and drowsiness or dizziness .

Future Directions

While specific future directions for (+)-Bornyl acetate were not found, research into acetate metabolism and its role as a key regulatory agent in cellular responses to changing physiological conditions is ongoing .

properties

IUPAC Name

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKLUUHTZCSIP-SCVCMEIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma, Colourless solid; Sweet herbaceous odour
Record name (-)-Bornyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; Insoluble in glycerin, propylene glycol, Soluble (in ethanol), Practically insoluble to insoluble in water
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-0.985, 0.981-0.987
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.6 [mmHg]
Record name (-)-Bornyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(+)-Bornyl acetate

CAS RN

20347-65-3, 5655-61-8, 76-49-3
Record name (+)-Borneol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20347-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bornyl acetate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020347653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2S,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-born-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S,4R)-bornyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORNYL ACETATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN65CC8L89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Bornyl acetate
Reactant of Route 2
Reactant of Route 2
(+)-Bornyl acetate
Reactant of Route 3
Reactant of Route 3
(+)-Bornyl acetate
Reactant of Route 4
Reactant of Route 4
(+)-Bornyl acetate
Reactant of Route 5
Reactant of Route 5
(+)-Bornyl acetate
Reactant of Route 6
Reactant of Route 6
(+)-Bornyl acetate

Citations

For This Compound
19,200
Citations
H Yang, R Zhao, H Chen, P Jia, L Bao, H Tang - IUBMB life, 2014 - Wiley Online Library
… bornyl acetate on IL-1β induced targets MMP-1 and MMP-13 were diminished by IL-11 knockdown. Mechanistically, our results indicated that bornyl acetate … of bornyl acetate in patients …
Number of citations: 45 iubmb.onlinelibrary.wiley.com
Z Zhao, Y Sun, X Ruan - Phytomedicine, 2023 - Elsevier
Background Bornyl acetate (BA), as a bicyclic monoterpene, is an active volatile component widely found in plants across the globe. BA can be used as essence and food flavor agent …
Number of citations: 5 www.sciencedirect.com
T Karan, I Yildiz, A Aydin… - Records of Natural …, 2018 - avesis.bozok.edu.tr
… bornyl acetate was the major product (69.15%). Camphene was the second major compound (11.11%). Antiproliferative activity of the essential oil and bornyl acetate … and bornyl acetate …
Number of citations: 50 avesis.bozok.edu.tr
SH Kim, SY Lee, CY Hong, KS Gwak… - … journal of cosmetic …, 2013 - Wiley Online Library
… In our study, bornyl acetate and nezukol of C. japonica may be involved in one or more … Thus, we tested the DPPH radical scavenging activity of bornyl acetate and nezukol by …
Number of citations: 52 onlinelibrary.wiley.com
X Wu, X Li, F Xiao, Z Zhang, Z Xu… - Zhong yao cai …, 2004 - pubmed.ncbi.nlm.nih.gov
[Studies on the analgesic and anti-inflammatory effect of bornyl acetate in volatile oil from Amomum villosum] [Studies on the analgesic and anti-inflammatory effect of bornyl acetate in …
Number of citations: 49 pubmed.ncbi.nlm.nih.gov
YX Feng, Y Wang, ZY Chen, SS Guo, CX You… - … Science and Pollution …, 2019 - Springer
… and the major constituents included bornyl acetate (48.2%) and … Bornyl acetate and camphene also exhibited strong fumigant … Bornyl acetate and camphene showed moderate repellent …
Number of citations: 58 link.springer.com
HJ Song, SH Yong, HG Kim, DH Kim, KB Park, KC Shin… - Horticulturae, 2022 - mdpi.com
… under the hypothesis that bornyl acetate and terpinyl acetate … the terpinyl acetate and bornyl acetate. Another monoterpene, in … In conclusion, terpinyl acetate and bornyl acetate showed …
Number of citations: 6 www.mdpi.com
L Yang, J Liu, Y Li, G Qi - Biomedicine & Pharmacotherapy, 2018 - Elsevier
… bornyl acetate could suppress activation of the IκBα/NF-κB signaling pathway. Lastly, our results indicate that bornyl acetate … potential of bornyl acetate in patients with atherosclerosis. …
Number of citations: 30 www.sciencedirect.com
N Chen, G Sun, X Yuan, J Hou, Q Wu… - Journal of Surgical …, 2014 - Elsevier
… Our results showed that bornyl acetate downregulated the levels of proinflammatory cytokines in vitro and in vivo; reduced the number of total cells, neutrophils, and macrophages in …
Number of citations: 39 www.sciencedirect.com
YX Feng, Y Wang, ZF Geng, D Zhang, B Almaz… - Ecotoxicology and …, 2020 - Elsevier
… Bornyl acetate and camphene were the characteristic compounds in EO and SF extracts. … Binary mixtures of two major compounds (camphene and bornyl acetate) were assessed for the …
Number of citations: 44 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.